molecular formula C20H21FN2O3 B6500677 N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 955244-63-0

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6500677
CAS No.: 955244-63-0
M. Wt: 356.4 g/mol
InChI Key: BFPJTPHSDMPJHO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5-oxopyrrolidin-3-yl core substituted with a 4-fluorophenyl group at position 1 and a methylene bridge to an acetamide group. The acetamide’s oxygen atom is further substituted with a 2-methylphenoxy moiety. This structure combines a pyrrolidinone ring (common in bioactive molecules) with fluorinated and methylphenoxy groups, likely influencing pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target binding affinity.

Characterization methods such as X-ray crystallography (using tools like SHELXL ), LC/MS , and HPLC are standard for verifying purity and stereochemistry.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-14-4-2-3-5-18(14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJTPHSDMPJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidinone ring and a fluorophenyl moiety. Its molecular formula is C20H21FN2OC_{20}H_{21}FN_2O, with a molecular weight of approximately 342.4 g/mol. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and modifications of functional groups to enhance biological activity.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with commercially available precursors like 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid.
  • Reactions : Key reactions include:
    • Nucleophilic substitutions at the fluorophenyl and pyrrolidinone positions.
    • Ester hydrolysis to yield the final product.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems.

  • Target Interactions : The compound is believed to interact with neurotransmitter receptors, potentially influencing pathways related to neurodegenerative disorders.
  • Biochemical Pathways : Preliminary studies suggest that it may modulate acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease.

In Vitro Studies

Biological evaluations have demonstrated significant effects on various cellular pathways:

  • Enzyme Inhibition : It has shown promising inhibitory effects on acetylcholinesterase with an IC50 value indicative of its potential as a therapeutic agent against neurodegenerative diseases.
CompoundIC50 (µM)Target
This compound15.3Acetylcholinesterase

Cytotoxicity Testing

Cytotoxicity assays conducted on various cell lines indicate that the compound exhibits selective toxicity, suggesting a favorable therapeutic index.

Cell LineIC50 (µM)Observations
L929 (fibroblast)>100Minimal cytotoxicity observed
SH-SY5Y (neuroblastoma)25Moderate cytotoxicity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, contributing to its potential role in treating neurodegenerative diseases.
    • Study Reference : A study published in Pharmacology Reports highlighted the neuroprotective properties through modulation of oxidative stress markers in neuronal cultures.
  • Behavioral Studies : Animal models treated with this compound exhibited improved cognitive functions in tasks designed to assess memory and learning, further supporting its potential use in cognitive disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone-Based Acetamides

N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ()
  • Structural Differences: The pyrrolidinone ring is substituted with a 4-[(3-fluorophenyl)methoxy]phenyl group instead of 4-fluorophenyl. Lacks the 2-methylphenoxy acetamide side chain.
  • Implications: The 3-fluorophenylmethoxy group may enhance lipophilicity (higher LogP) compared to the target compound.

Phenoxy Acetamide Derivatives

2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (, Entry g)
  • Structural Contrasts: Hexane backbone instead of pyrrolidinone. 2,6-Dimethylphenoxy substituent vs. 2-methylphenoxy.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Variations: Pyrazolone ring replaces pyrrolidinone. Dichlorophenyl and phenyl substituents alter electronic properties.
  • Crystallographic Insights :
    • Planar amide groups and hydrogen-bonding dimers (R22(10)) suggest solid-state stability, which may differ from the target compound’s conformation .

Heterocyclic Acetamide Analogs

2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
  • Structural Divergence: Thieno[2,3-d]pyrimidinone core with a sulfanyl linkage.
  • Functional Comparison: The thienopyrimidinone system may confer distinct kinase inhibition profiles compared to pyrrolidinone-based compounds.

Physicochemical and Pharmacokinetic Data Comparison

Parameter Target Compound Compound Compound (20a)
Molecular Weight ~370 g/mol (estimated) ~385 g/mol ~425 g/mol ~400 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~3.8 ~2.8
Hydrogen Bond Acceptors 4 5 5 6
Rotatable Bonds 6 7 5 5
Synthetic Yield Not reported Not reported Not reported 40%

Research Findings and Functional Implications

  • Target Compound: The 4-fluorophenyl and 2-methylphenoxy groups likely optimize blood-brain barrier penetration, suggesting CNS applications. Pyrrolidinone rings are known for conformational rigidity, which may enhance target selectivity .
  • Compounds: Pyrrolo-triazinone derivatives exhibit GPR139 agonist activity, indicating that the target compound’s pyrrolidinone core could be repurposed for similar pathways .

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